molecular formula C25H25N3O4 B11536677 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536677
M. Wt: 431.5 g/mol
InChI Key: KENZJXHEHYVXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic catalysts like acetic acid or p-toluenesulfonic acid

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This can involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a chloro derivative.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-amine.

    Substitution: Formation of 2-chloro-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Medicinally, hexahydroquinoline derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:

    Binding to enzymes: Inhibiting their activity by interacting with the active site.

    Modulating receptors: Altering the function of cellular receptors to produce a therapeutic effect.

    Pathways involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenyl-1,4-dihydropyridine-3-carbonitrile
  • 2-Amino-4-(3,4-dimethoxyphenyl)-1,4-dihydropyridine-3-carbonitrile
  • 2-Amino-4-(4-methoxyphenyl)-1,4-dihydropyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the hexahydroquinoline core, provides distinct chemical and biological properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H25N3O4/c1-30-17-10-8-16(9-11-17)28-19-5-4-6-20(29)24(19)23(18(14-26)25(28)27)15-7-12-21(31-2)22(13-15)32-3/h7-13,23H,4-6,27H2,1-3H3

InChI Key

KENZJXHEHYVXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.